N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide
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Description
“N-{[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl}-4-oxo-4H-chromene-2-carboxamide” is a derivative of chromone carboxamide . Chromone carboxamides are known to have a wide range of biological activities such as anti-inflammatory, antimalarial, and anticancer activity . They have been studied for their potential to inhibit the proliferation of various cancer cell lines .
Synthesis Analysis
The synthesis of chromone carboxamide derivatives involves the preparation of a series of compounds bearing diverse amide side chains . The synthesis process involves key intermediates and selective amide coupling agents . The synthesized compounds are then screened for their in vitro human monoamine oxidase inhibitory activity .Molecular Structure Analysis
The molecular structure of “this compound” is characterized by the presence of a chromone nucleus and an amide side chain . The presence of a 6-fluoro substituent on the chromone nucleus or propyl and 3-ethylphenyl groups on the amide side chain has a positive impact on the cytotoxic activity .Chemical Reactions Analysis
Chromone carboxamides show positive interactions with human monoamine oxidase-B (h MAO-B) and repulsive interactions with human monoamine oxidase-A (h MAO-A), which affirms its selectivity towards MAO-B . This interaction is crucial in the oxidative deamination of many biologically significant monoamines, a substantial cause of neurodegenerative processes .Physical and Chemical Properties Analysis
The physico-chemical properties of chromone carboxamides are in accordance with the general requirements of the drug development process . For instance, “7-(benzyloxy)-N-(2-fluorophenyl)-2,3-dimethyl-4-oxo-4H-chromene-8-carboxamide” is a pale yellow solid with a melting point of 214–217 °C .Mechanism of Action
Mode of Action
Based on its structural similarity to other chromone-carboxamide derivatives, it might act as an inhibitor or modulator of its target proteins or enzymes .
Biochemical Pathways
Chromone-carboxamide derivatives have been reported to exhibit inhibitory activity against human monoamine oxidase (hmao), suggesting that f2493-1527 might affect the monoamine neurotransmitter pathway .
Result of Action
Given its potential role as an hmao inhibitor, it might influence neurotransmitter levels in the brain, potentially affecting mood and behavior .
Future Directions
The future directions for the study of chromone carboxamides involve further structure optimization, with certain compounds serving as leads . Given the increase of multidrug resistances in various types of cancer, the development of new active compounds like chromone carboxamides is a real challenge for the coming years .
Properties
IUPAC Name |
N-[[5-(2-fluorophenyl)-1,2-oxazol-3-yl]methyl]-4-oxochromene-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13FN2O4/c21-15-7-3-1-5-13(15)18-9-12(23-27-18)11-22-20(25)19-10-16(24)14-6-2-4-8-17(14)26-19/h1-10H,11H2,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IMZAKTTYVPACNJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C=C(O2)C(=O)NCC3=NOC(=C3)C4=CC=CC=C4F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13FN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
364.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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